(5S)-5-benzylmorpholin-3-one
Overview
Description
(5S)-5-Benzylmorpholin-3-one is a chiral morpholine derivative characterized by a benzyl group attached to the nitrogen atom and a ketone functional group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-benzylmorpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available morpholine and benzyl chloride.
N-Benzylation: Morpholine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylmorpholine.
Oxidation: The N-benzylmorpholine is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group at the third position, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (5S)-5-Benzylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
(5S)-5-Benzylmorpholin-3-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: It is used in the development of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (5S)-5-benzylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the ketone functional group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
(5R)-5-Benzylmorpholin-3-one: The enantiomer of (5S)-5-benzylmorpholin-3-one with similar chemical properties but different biological activity.
N-Benzylmorpholine: Lacks the ketone functional group, resulting in different reactivity and applications.
Morpholine: The parent compound without the benzyl group, used as a solvent and chemical intermediate.
Uniqueness: this compound is unique due to its chiral nature and the presence of both a benzyl group and a ketone functional group. This combination imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(5S)-5-benzylmorpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPFDUZBGQDAEP-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)CO1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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